N-methyl-3-(piperidin-4-yl)propanamide hydrochloride
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Overview
Description
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride typically involves the reaction of N-methyl-3-(piperidin-4-yl)propanamide with hydrochloric acid. The process can be carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include N-methyl-3-(piperidin-4-yl)propanamide and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include amides, carboxylic acids, amine derivatives, and various substituted piperidine compounds .
Scientific Research Applications
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-methyl-3-(piperidin-4-yl)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(piperidin-2-yl)propanamide hydrochloride
- N-methyl-3-(piperidin-3-yl)propanamide hydrochloride
- N-methyl-3-(piperidin-5-yl)propanamide hydrochloride
Uniqueness
N-methyl-3-(piperidin-4-yl)propanamide hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2704166-03-8 |
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Molecular Formula |
C9H19ClN2O |
Molecular Weight |
206.71 g/mol |
IUPAC Name |
N-methyl-3-piperidin-4-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-10-9(12)3-2-8-4-6-11-7-5-8;/h8,11H,2-7H2,1H3,(H,10,12);1H |
InChI Key |
LYQZVVXRVXOIQF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CCC1CCNCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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